Upidosin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Upidosin involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperazine Ring: The initial step involves the formation of a piperazine ring by reacting 2-methoxyphenyl with piperazine.
Coupling Reaction: The piperazine derivative is then coupled with a propyl chain.
Chromene Ring Formation: The final step involves the formation of the chromene ring by reacting the intermediate with 3-methyl-4-oxo-2-phenylchromene-8-carboxamide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Upidosin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the chromene ring.
Substitution: Substitution reactions, particularly on the piperazine ring, can lead to the formation of different analogs
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles are used for substitution reactions
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with modified pharmacological properties .
Scientific Research Applications
Upidosin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving α1-adrenoceptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Potential therapeutic agent for treating conditions like urethral obstruction and benign prostatic hyperplasia.
Industry: Used in the development of new pharmaceuticals targeting α1-adrenoceptors .
Mechanism of Action
Upidosin exerts its effects by selectively binding to α1-adrenoceptors, particularly the α1A subtype. This binding inhibits the action of endogenous catecholamines like norepinephrine, leading to relaxation of smooth muscle in the urethra and prostate. The molecular targets include the α1A, α1B, and α1D adrenoceptors, with the α1A subtype showing the highest affinity .
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: Another α1-adrenoceptor antagonist with similar uroselective properties.
Prazosin: A non-selective α1-adrenoceptor antagonist used for hypertension.
Terazosin: Used for treating both hypertension and benign prostatic hyperplasia
Uniqueness
Upidosin is unique due to its high selectivity for the α1A adrenoceptor subtype, which provides targeted therapeutic effects with fewer side effects compared to non-selective antagonists. Its uroselective properties make it particularly effective for treating lower urinary tract symptoms .
Properties
CAS No. |
152735-23-4 |
---|---|
Molecular Formula |
C31H33N3O4 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |
InChI |
InChI=1S/C31H33N3O4/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36) |
InChI Key |
DUCNHKDCVVSJLG-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |
Appearance |
Solid powder |
Key on ui other cas no. |
152735-23-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(3-(4-(2-nethoxyphenyl)-1-piperazinyl)propyl)-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide monomethane sulfonate monohydrate Rec 15-2739 Rec-15-2739 SB 216469-S SB-216469-S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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